

Technical Monograph: Spectroscopic Characterization of 4-Chloro-2,3-dimethylphenol

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Compound of Interest

Compound Name: 4-Chloro-2,3-dimethylphenol

CAS No.: 1570-76-9

Cat. No.: B072185

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CAS Registry Number: 1570-76-9 Chemical Formula: C_8H_9ClO Molecular Weight: 156.61 g/mol IUPAC Name: **4-Chloro-2,3-dimethylphenol** Synonyms: 4-Chloro-2,3-xyleneol[1][2]

Executive Summary & Structural Distinction[3]

Critical Note on Isomerism: Researchers must rigorously distinguish this compound (CAS 1570-76-9) from its commercially ubiquitous isomer, Chloroxylenol (PCMX, 4-Chloro-3,5-dimethylphenol, CAS 88-04-0). While PCMX is a symmetric molecule widely used as an antiseptic, **4-Chloro-2,3-dimethylphenol** possesses a distinct asymmetric substitution pattern that fundamentally alters its spectral fingerprint.

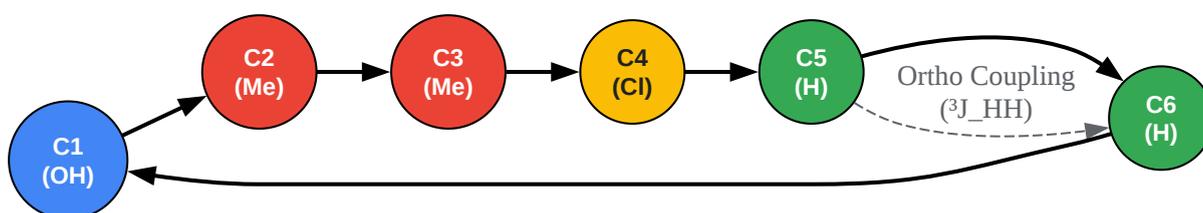
This guide delineates the spectral architecture of the 2,3-dimethyl isomer, providing a validated framework for identification and purity assessment in drug development and synthetic organic chemistry.

Structural Architecture

The molecule consists of a phenol core with:

- Hydroxyl group (-OH) at position 1.
- Methyl groups (-CH₃) at positions 2 and 3.
- Chlorine atom (-Cl) at position 4.[3][4]

This "1,2,3,4" contiguous substitution pattern creates a highly specific electronic environment for the remaining aromatic protons at positions 5 and 6, resulting in a diagnostic AB coupling system in ^1H NMR, distinct from the singlet (isolated protons) observed in the symmetric 3,5-isomer.



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Figure 1: Connectivity and substitution pattern of **4-Chloro-2,3-dimethylphenol**, highlighting the contiguous substitution and the diagnostic ortho-coupling site.

Mass Spectrometry (MS) Profile

Methodology: Electron Ionization (EI), 70 eV.

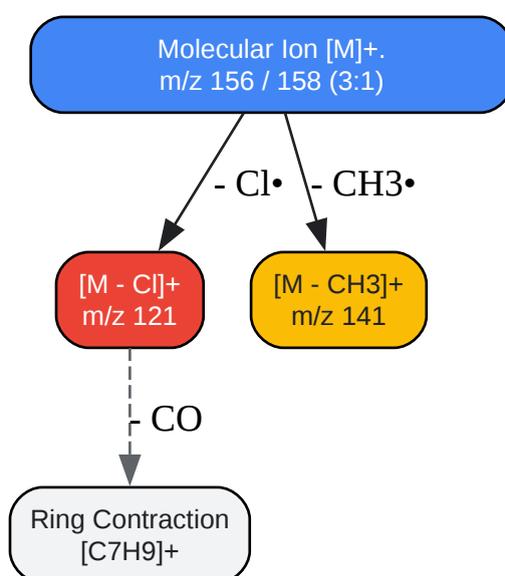
The mass spectrum of **4-Chloro-2,3-dimethylphenol** is characterized by a robust molecular ion and a distinct isotopic signature due to the chlorine atom.

Diagnostic Ion Table

m/z (Mass-to-Charge)	Relative Abundance	Assignment	Mechanistic Origin
156	100% (Base Peak)	$[M]^+\bullet$	Molecular Ion (^{35}Cl isotope)
158	~32%	$[M+2]^+\bullet$	^{37}Cl Isotope peak (Diagnostic 3:1 ratio)
141	~15-25%	$[M - \text{CH}_3]^+$	Loss of methyl radical (ortho effect)
121	~40-60%	$[M - \text{Cl}]^+$	Homolytic cleavage of C-Cl bond
77	~20%	$[\text{C}_6\text{H}_5]^+$	Phenyl cation (Rearrangement)

Fragmentation Pathway Logic

The fragmentation is driven by the stability of the phenolic radical cation. The primary pathway involves the loss of the chlorine atom to form a resonance-stabilized hydroxydimethylphenyl cation (m/z 121). A secondary pathway involves the loss of a methyl group, particularly from the crowded 2,3-position.



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Figure 2: Primary fragmentation pathways under Electron Ionization (EI).

Infrared Spectroscopy (IR) Fingerprint

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum serves as a rapid functional group validation tool. The key feature distinguishing this compound from non-phenolic impurities is the broad O-H stretching band and the specific aromatic substitution pattern bands in the fingerprint region.

Frequency (cm ⁻¹)	Vibration Mode	Description
3300 – 3450	O-H Stretch	Broad, strong band (H-bonded). Sharpens in dilute solution.
3020 – 3060	C-H Stretch (Ar)	Weak, sharp absorptions characteristic of aromatic rings.
2920 – 2960	C-H Stretch (Alk)	Methyl group C-H asymmetric/symmetric stretching.
1580, 1480	C=C Ring Stretch	Diagnostic aromatic skeletal vibrations.
1200 – 1240	C-O Stretch	Strong band, typical of phenols.
800 – 820	C-H Out-of-Plane	Strong band indicative of two adjacent aromatic protons (ortho subst).
680 – 750	C-Cl Stretch	Characteristic halo-arene absorption.

Nuclear Magnetic Resonance (NMR) Architecture

Methodology: ¹H (400 MHz) and ¹³C (100 MHz) in CDCl₃.

The NMR data provides the most definitive structural proof. Unlike the symmetric 3,5-isomer (which shows isolated singlets in the aromatic region), the 2,3-dimethyl-4-chloro isomer displays a coupled AB system for the aromatic protons.

¹H NMR Data (Proton)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling (J)	Assignment
6.95 – 7.05	Doublet (d)	1H	J ≈ 8.5 Hz	H-5 (Ortho to Cl, Meta to OH)
6.50 – 6.60	Doublet (d)	1H	J ≈ 8.5 Hz	H-6 (Ortho to OH, Meta to Cl)
4.80 – 5.50	Broad Singlet	1H	-	-OH (Exchangeable, shift varies)
2.25 – 2.30	Singlet (s)	3H	-	-CH ₃ (Position 3)
2.15 – 2.20	Singlet (s)	3H	-	-CH ₃ (Position 2)

Mechanistic Insight:

- H-6 is significantly shielded (upfield, ~6.55 ppm) relative to benzene (7.26 ppm) due to the strong electron-donating resonance effect (+M) of the ortho-hydroxyl group.
- H-5 is less shielded (~7.00 ppm) as it is meta to the hydroxyl group and ortho to the chlorine atom.
- The Ortho-Coupling (³J_{HH}) of ~8.5 Hz confirms that protons H-5 and H-6 are adjacent, definitively ruling out the 3,5-dimethyl isomer (where protons are meta to each other, J ~2 Hz).

¹³C NMR Data (Carbon)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
152.5	Quaternary (C-O)	C-1 (Deshielded by Oxygen)
136.0	Quaternary	C-3 (Methyl substituted)
128.5	Methine (CH)	C-5
126.0	Quaternary (C-Cl)	C-4 (Chlorine substituted)
122.5	Quaternary	C-2 (Methyl substituted)
113.0	Methine (CH)	C-6 (Shielded by Ortho-OH)
19.5	Methyl (CH ₃)	C-Me (Position 3)
12.5	Methyl (CH ₃)	C-Me (Position 2)

Note: The C-2 methyl carbon is typically more shielded (upfield) than the C-3 methyl due to the "ortho effect" and steric compression from the adjacent OH and Methyl groups.

Experimental Protocols for Validation

To ensure data integrity, the following protocols are recommended for generating the spectral data described above.

A. NMR Sample Preparation[6]

- Solvent Choice: Use Chloroform-d (CDCl₃) (99.8% D) for routine analysis. Use DMSO-d₆ if the OH peak resolution is critical (it reduces proton exchange, sharpening the OH signal).
- Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a glass pipette to remove undissolved micro-particulates that cause line broadening.
- Acquisition:
 - ¹H: 16 scans, 1-second relaxation delay.
 - ¹³C: 512-1024 scans, proton-decoupled.

B. IR Sample Preparation (ATR Method)

- **Cleaning:** Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Ensure background spectrum is flat.
- **Deposition:** Place ~5 mg of solid sample directly onto the crystal.
- **Compression:** Apply pressure using the anvil until the absorbance of the strongest bands reaches 0.5 - 1.0 a.u.
- **Scan:** Collect 16 scans at 4 cm⁻¹ resolution.

C. GC-MS Preparation

- **Solvent:** Dissolve sample in Methanol or Ethyl Acetate (HPLC Grade) to a concentration of 1 mg/mL.
- **Inlet Temp:** 250°C.
- **Column:** DB-5ms or equivalent (non-polar capillary column).
- **Oven Program:** 60°C (1 min hold) → 20°C/min → 280°C (3 min hold).
- **Detection:** MS Scan mode (m/z 40-300).

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 74075, **4-Chloro-2,3-dimethylphenol**. Source:[\[Link\]](#)
- National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Phenol, 4-chloro-2,3-dimethyl-. Source:[\[Link\]](#)
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Authoritative text for NMR shift prediction and substituent effects).

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Sources

- [1. Phenol, chlorodimethyl- | C8H9ClO | CID 74075 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Phenol, chlorodimethyl- | C8H9ClO | CID 74075 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Page loading... \[wap.guidechem.com\]](#)
- [4. 4-Chloro-3,5-dimethylphenol | 88-04-0 \[chemicalbook.com\]](#)
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